3-Cyanopyridine-2,4,5,6-d4
Overview
Description
Synthesis Analysis
3-Cyanopyridine derivatives, including those with isotopic labeling, are synthesized from corresponding pyridinecarboxylic acid N-oxides through a series of chemical transformations. For instance, Pavlik and Laohhasurayotin (2005) described the synthesis of dideuterated cyanopyridines from pyridinecarboxylic acid N-oxides, showcasing a method that could be adapted for the synthesis of 3-cyanopyridine-2,4,5,6-d4 by using appropriate deuterium-labeled reagents or conditions (Pavlik & Laohhasurayotin, 2005).
Scientific Research Applications
Synthesis of Complex Molecules
One significant application of 3-cyanopyridine derivatives is in the synthesis of complex heterocyclic scaffolds. For instance, 3-cyanopyridine-2(1H)-thiones have been utilized in reactions with Biginelli-type compounds, leading to the formation of tetra- and pentacyclic heterocyclic structures. These compounds exhibit promising antibacterial and antifungal activities (Lebedyeva et al., 2012).
Ligand Behavior in Coordination Polymers
3-Cyanopyridine has also been highlighted for its versatile ligand behavior in coordination polymers with transition metals. It can act as both a bridging and terminal ligand, forming coordination polymers with metals such as Mn, Fe, Co, and Ni. These materials show interesting structural characteristics and potential for applications in materials science (Heine et al., 2018).
Catalysis and Biological Activities
In catalysis, nanostructured Na2CaP2O7 has been used alongside 3-cyanopyridine derivatives for the synthesis of 2-amino-3-cyanopyridine derivatives, showing good to outstanding yields. These derivatives have been evaluated for their antibacterial activity, indicating the potential for medical and pharmaceutical applications (Achagar et al., 2022).
Antibacterial and Antifungal Agents
The synthesis of new cyanopyridine scaffolds, which include 3-cyanopyridine derivatives, has shown a range of biological effects. These effects include antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities, making them suitable for the treatment of various diseases (Alhakamy et al., 2020).
Advanced Material Science
3-Cyanopyridine derivatives have been explored in the context of nonaqueous redox flow batteries (RFBs), where their electrochemical properties offer promising avenues for energy storage applications. Specifically, their reduction potentials and the stability of their radical anions under cycling conditions are of significant interest (Vaid et al., 2022).
Safety And Hazards
3-Cyanopyridine is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,4,5,6-tetradeuteriopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H/i1D,2D,3D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHSAQLYPIAIN-RZIJKAHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C#N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480991 | |
Record name | 3-Cyanopyridine-2,4,5,6-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopyridine-2,4,5,6-d4 | |
CAS RN |
1020719-32-7 | |
Record name | 3-Cyanopyridine-2,4,5,6-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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